molecular formula C6H13NO8P- B1265208 3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-)

3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-)

Cat. No.: B1265208
M. Wt: 258.14 g/mol
InChI Key: FNLHPZUNSZDBLN-CBPJZXOFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-) is an organophosphate oxoanion obtained from 3-amino-3-deoxy-6-O-phosphono-D-glucopyranose by removal of both protons from the phosphate group and protonation of the amino group. The major species at pH 7.3. It is a conjugate base of a 3-amino-3-deoxy-6-O-phosphono-D-glucopyranose.

Scientific Research Applications

Endotoxin Antagonism

The compound α-d-Glucopyranose,3-O-decyl-2-deoxy-6-O-[2-deoxy-3-O-[(3R)-3-methoxydecyl]-6-O-methyl-2-[[(11Z)-1-oxo-11-octadecenyl]amino]-4-O-phosphono-β-d-glucopyranosyl]-2-[(1,3-dioxotetradecyl)amino]-1-(dihydrogen phosphate), tetrasodium salt (E5564), closely related to 3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-), has been shown to inhibit the toxic effects of endotoxin, a component of the outer cell membrane of Gram-negative bacteria. This inhibition occurs in nanomolar concentrations and involves blocking the activation of primary cultures of human myeloid cells and mouse tissue culture macrophage cell lines, as well as human or animal whole blood. The compound also inhibits cytokine production stimulated by Gram-negative bacteria in blood and has potential as a therapeutic agent for diseases caused by endotoxin (Mullarkey et al., 2003).

Synthesis of Phosphono-Analogues

A synthesis study focused on creating a phosphono-analogue of α-D-glucose 1-phosphate, which shares structural similarities with 3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-). The study reports the successful synthesis of this analogue, demonstrating the feasibility of modifying sugar molecules to create new compounds with potential applications in various fields, including medicinal chemistry and biochemistry (Nicotra, Ronchetti, & Russo, 1982).

Structural Studies

Studies have been conducted on the structural properties of derivatives of D-glucopyranose, closely related to 3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-). These studies provide insights into the molecular structures and geometries of these compounds, which are crucial for understanding their biological functions and potential applications in pharmaceuticals and biochemical research (Mackie, Yates, & Lamba, 1995).

Properties

Molecular Formula

C6H13NO8P-

Molecular Weight

258.14 g/mol

IUPAC Name

[(2R,3S,4S,5R)-4-azaniumyl-3,5,6-trihydroxyoxan-2-yl]methyl phosphate

InChI

InChI=1S/C6H14NO8P/c7-3-4(8)2(1-14-16(11,12)13)15-6(10)5(3)9/h2-6,8-10H,1,7H2,(H2,11,12,13)/p-1/t2-,3+,4-,5-,6?/m1/s1

InChI Key

FNLHPZUNSZDBLN-CBPJZXOFSA-M

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)[NH3+])O)OP(=O)([O-])[O-]

Canonical SMILES

C(C1C(C(C(C(O1)O)O)[NH3+])O)OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-)
Reactant of Route 2
3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-)
Reactant of Route 3
3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-)
Reactant of Route 4
3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-)
Reactant of Route 5
3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-)
Reactant of Route 6
3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-)

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